molecular formula C23H30N4O5S B2674512 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide CAS No. 1235306-29-2

4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide

Cat. No.: B2674512
CAS No.: 1235306-29-2
M. Wt: 474.58
InChI Key: FEGLTSGDJVSJGF-UHFFFAOYSA-N
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Description

4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a benzamido group, and a dimethylsulfamoyl group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the benzamido group. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the compound. For instance, the piperidine ring can be synthesized through a cyclization reaction, while the benzamido group can be introduced via an amide coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., halogens)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. For example, the compound may inhibit the activity of certain enzymes, thereby affecting metabolic processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-N-(2-chlorophenyl)piperidine-1-carboxamide
  • 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-N-(2-fluorophenyl)piperidine-1-carboxamide

Uniqueness

Compared to similar compounds, 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is unique due to the presence of the methoxy group on the phenyl ring. This structural feature can influence the compound’s chemical reactivity, biological activity, and overall stability, making it a valuable subject for further research and development.

Properties

IUPAC Name

4-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O5S/c1-26(2)33(30,31)19-10-8-18(9-11-19)22(28)24-16-17-12-14-27(15-13-17)23(29)25-20-6-4-5-7-21(20)32-3/h4-11,17H,12-16H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGLTSGDJVSJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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